N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzothiazol-2(3H)-one moiety via a butanamide linker. The thiadiazole ring is substituted with a methyl group at position 5, while the benzothiazol-2(3H)-one group introduces a ketone functionality at position 2. The Z-configuration of the thiadiazol-2-ylidene moiety stabilizes the structure through resonance and tautomerism . This compound is structurally analogous to pharmacologically active thiadiazole derivatives, such as methazolamide (MZA), which are known for their role as carbonic anhydrase inhibitors and anticancer agents .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-9-16-17-14(21-9)15-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)22-18/h2-3,5-6H,4,7-8H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCIJLFVLIYQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and benzothiazole precursors, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Thiadiazole Derivatives
Key Observations:
- The target compound shares the 1,3,4-thiadiazole core with MZA but replaces the sulfonamide group with a benzothiazol-2-one-linked butanamide chain. This substitution may reduce susceptibility to metabolic sulfonation, a pathway observed in MZA derivatives like MSO (N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) .
Bioactivity and Pharmacokinetics
Table 2: Anti-GBM Activity of Selected Thiadiazole Derivatives
Key Findings:
- The hydrazineylidene group in AL109 correlates with maximal anti-GBM activity, implying that the target compound’s benzothiazol-2-one group may mimic this effect through analogous electron-withdrawing properties .
- MZA derivatives like MSO exhibit metabolic instability due to glutathione-mediated futile cycling, whereas the target compound’s benzothiazol-2-one group may confer resistance to such pathways .
Metabolic Stability
- Methazolamide (MZA): Metabolized via cytochrome P450 to unstable sulfenic acid intermediates (e.g., MSH), which auto-oxidize to MSO. This pathway is susceptible to glutathione conjugation, leading to reactive metabolites .
- Target Compound: The absence of sulfonamide or sulfhydryl groups may mitigate glutathione-mediated recycling. However, the benzothiazol-2-one moiety could undergo hepatic oxidation or hydrolysis, necessitating further study.
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological properties, including detailed findings from various studies.
- Molecular Formula : C₁₂H₁₀N₄O₂S₂
- Molecular Weight : 306.4 g/mol
- CAS Number : 1219580-19-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Cytotoxicity : A series of thiadiazole derivatives were tested against various cancer cell lines (e.g., MCF-7, HepG2, A549, and HeLa). The compounds demonstrated significant cytotoxic effects with IC₅₀ values lower than conventional chemotherapeutics like sorafenib .
- Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells and disrupt the cell cycle at the sub-G₁ phase. This suggests a mechanism involving programmed cell death and cellular growth inhibition .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure of thiadiazole derivatives have been shown to enhance their anticancer activity. For example, certain substitutions on the benzothiazole moiety significantly improved potency against HeLa cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities:
- Fungal Inhibition : Similar compounds have exhibited fungicidal activity against various fungal pathogens, indicating that modifications in the thiadiazole structure can lead to enhanced antifungal properties .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of a related compound in vitro. The results demonstrated:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Apoptosis induction |
| Compound B | MCF7 | 0.73 | Cell cycle arrest |
| Sorafenib | HeLa | 7.91 | Reference drug |
This table illustrates the superior efficacy of newly synthesized thiadiazole derivatives compared to established treatments .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 12 µg/mL |
These findings suggest that modifications to the thiadiazole structure can yield compounds with significant antimicrobial activity against common pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
